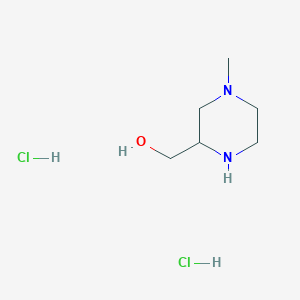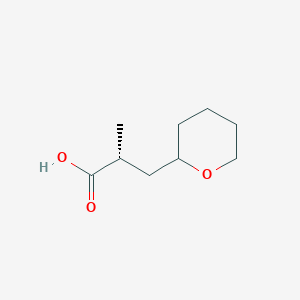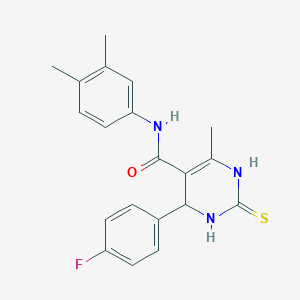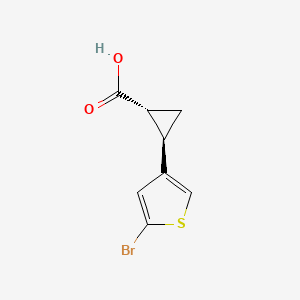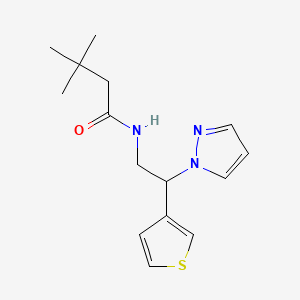![molecular formula C15H24N2O3 B2749116 Tert-butyl N-[3-[2-(but-2-ynoylamino)ethyl]cyclobutyl]carbamate CAS No. 2411277-42-2](/img/structure/B2749116.png)
Tert-butyl N-[3-[2-(but-2-ynoylamino)ethyl]cyclobutyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[3-[2-(but-2-ynoylamino)ethyl]cyclobutyl]carbamate, also known as TBC, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. TBC is a carbamate derivative that has been synthesized through a series of chemical reactions.
Mécanisme D'action
The mechanism of action of Tert-butyl N-[3-[2-(but-2-ynoylamino)ethyl]cyclobutyl]carbamate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of the mammalian target of rapamycin (mTOR) signaling pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl N-[3-[2-(but-2-ynoylamino)ethyl]cyclobutyl]carbamate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound is also relatively non-toxic and has a low risk of adverse effects. However, this compound has some limitations for use in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, this compound may have off-target effects that could complicate experimental results.
Orientations Futures
There are several future directions for research on Tert-butyl N-[3-[2-(but-2-ynoylamino)ethyl]cyclobutyl]carbamate. One area of interest is the development of this compound derivatives with improved therapeutic properties. Another area of interest is the investigation of this compound's mechanism of action and its potential targets. In addition, further research is needed to determine the safety and efficacy of this compound in human clinical trials.
Conclusion
This compound, or this compound, is a carbamate derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have anti-inflammatory and anti-cancer properties, as well as potential use in the treatment of neurological disorders. This compound has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on this compound, including the development of this compound derivatives with improved therapeutic properties and the investigation of its mechanism of action.
Méthodes De Synthèse
Tert-butyl N-[3-[2-(but-2-ynoylamino)ethyl]cyclobutyl]carbamate can be synthesized through a series of chemical reactions, starting with the reaction of tert-butyl carbamate with 3-bromo-1-propanol. The resulting compound is then reacted with 2-bromoethyl but-2-ynoate to form an intermediate product. This intermediate product is then cyclized with cyclobutylmagnesium bromide to form this compound. The synthesis of this compound is a complex process that requires careful attention to detail and precise control of reaction conditions.
Applications De Recherche Scientifique
Tert-butyl N-[3-[2-(but-2-ynoylamino)ethyl]cyclobutyl]carbamate has been widely used in scientific research due to its potential therapeutic applications. This compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. In addition, this compound has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
tert-butyl N-[3-[2-(but-2-ynoylamino)ethyl]cyclobutyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-5-6-13(18)16-8-7-11-9-12(10-11)17-14(19)20-15(2,3)4/h11-12H,7-10H2,1-4H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJXQKWRSFFNQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCC1CC(C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

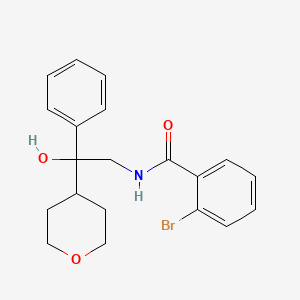
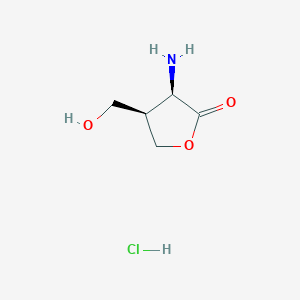
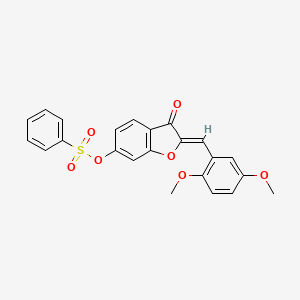
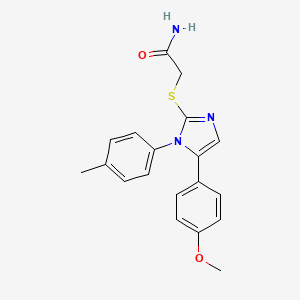
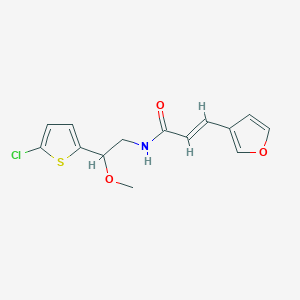
![5-chloro-2-(methylsulfanyl)-N-[2-(propan-2-yl)-1,3-benzoxazol-5-yl]pyrimidine-4-carboxamide](/img/structure/B2749040.png)
![2-(5-(furan-2-yl)-7-methoxy-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B2749041.png)
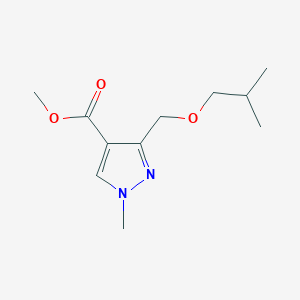
![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2749045.png)
